molecular formula C10H20N2O3 B048021 tert-Butyl (morpholin-3-ylmethyl)carbamate CAS No. 169750-75-8

tert-Butyl (morpholin-3-ylmethyl)carbamate

Cat. No. B048021
CAS RN: 169750-75-8
M. Wt: 216.28 g/mol
InChI Key: OTGAMPLHQAGRIU-UHFFFAOYSA-N
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Description

“tert-Butyl (morpholin-3-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (morpholin-3-ylmethyl)carbamate” consists of a carbamate group (CO2) attached to a tert-butyl group and a morpholin-3-ylmethyl group . The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

“tert-Butyl (morpholin-3-ylmethyl)carbamate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

C10H20N2O3 C_{10}H_{20}N_{2}O_{3} C10​H20​N2​O3​

and a molecular weight of 216.28 , has several unique applications in various fields of scientific research.

Proteomics Research

tert-Butyl (morpholin-3-ylmethyl)carbamate: is utilized in proteomics research for the study of protein interactions and functions. It serves as a biochemical tool to modify proteins and peptides, which can help in understanding the structure-activity relationship of biomolecules .

Chemical Synthesis

In the field of chemical synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of the tert-butyl group into other compounds, which can significantly alter their chemical properties and reactivity .

Material Science

Researchers in material science may employ tert-Butyl (morpholin-3-ylmethyl)carbamate to modify the surface properties of materials. This can lead to the development of new materials with improved stability, durability, or specific interactions with other substances .

Chromatography

In chromatographic applications, this compound can be used to prepare stationary phases or as a derivatization agent to improve the detection of certain analytes. Its morpholine moiety can interact with various substances, enhancing separation processes .

Drug Development

The tert-butyl group is known for its steric bulk and can influence the pharmacokinetic properties of drug molecules. Therefore, this compound could be used in the design and development of new drugs, especially in optimizing drug delivery and metabolism .

Biocatalysis

This compound’s unique reactivity pattern makes it a candidate for use in biocatalytic processes. It could be involved in enzyme-catalyzed reactions, potentially leading to more efficient and environmentally friendly chemical processes .

Biosynthetic and Biodegradation Pathways

Lastly, tert-Butyl (morpholin-3-ylmethyl)carbamate may play a role in studying biosynthetic pathways of natural products and in the biodegradation of environmental pollutants. Its structure could mimic certain intermediates or end products, aiding in the elucidation of these pathways .

Mechanism of Action

The mechanism of action of “tert-Butyl (morpholin-3-ylmethyl)carbamate” is not specified in the sources I found. It’s important to note that the mechanism of action can vary widely depending on the specific application of the compound .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(morpholin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAMPLHQAGRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599236
Record name tert-Butyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (morpholin-3-ylmethyl)carbamate

CAS RN

169750-75-8
Record name Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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